molecular formula C20H23N3O5 B2710626 (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 391883-13-9

(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B2710626
CAS No.: 391883-13-9
M. Wt: 385.42
InChI Key: HRZBFBRHFIYEPR-WSDLNYQXSA-N
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Description

(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are often used in various chemical and biological applications due to their versatile reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

  • Step 1: Formation of the Hydrazone

    • React 2-ethoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst (e.g., acetic acid) to form the intermediate hydrazone.
    • Reaction conditions: Reflux the mixture in ethanol for several hours.
  • Step 2: Coupling with 3,4-Dimethoxybenzoyl Chloride

    • React the intermediate hydrazone with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
    • Reaction conditions: Stir the mixture at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Use of electrophiles or nucleophiles under appropriate conditions (e.g., Friedel-Crafts acylation).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide would depend on its specific application. Generally, hydrazones can interact with biological targets through various pathways:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide
  • (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide

Uniqueness

(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-4-28-16-8-6-5-7-15(16)12-22-23-19(24)13-21-20(25)14-9-10-17(26-2)18(11-14)27-3/h5-12H,4,13H2,1-3H3,(H,21,25)(H,23,24)/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZBFBRHFIYEPR-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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